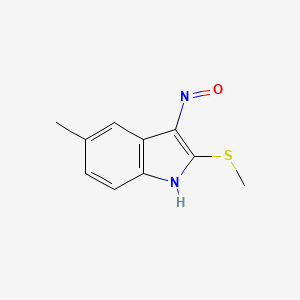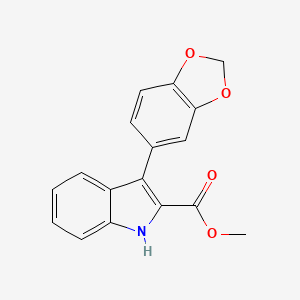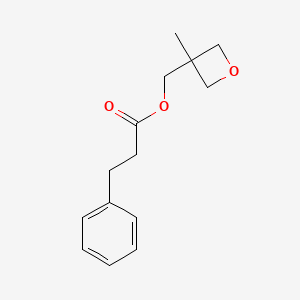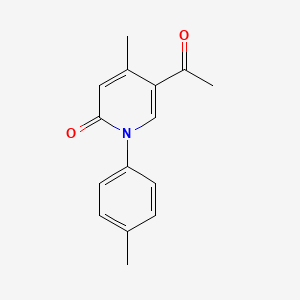![molecular formula C46H32O6 B12559590 2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid CAS No. 192699-93-7](/img/structure/B12559590.png)
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid is a complex organic compound characterized by its aromatic structure and multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes benzoyl and phenoxy groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions often require precise control of temperature and the use of solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalysts and controlled reaction environments, are likely applied on a larger scale to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Anhydrous aluminum chloride for Fries rearrangement.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial cell division . The compound’s aromatic structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester
- 4,4’-[1,2-pentanediylbis(oxy)]bis(benzoic acid)
- 2-{Bis[4-(phosphonooxy)phenyl]methyl}benzoic acid
Uniqueness
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid is unique due to its specific combination of benzoyl and phenoxy groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a unique structure that can be exploited for various applications in research and industry.
Properties
CAS No. |
192699-93-7 |
|---|---|
Molecular Formula |
C46H32O6 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
2-[bis[4-(4-benzoylphenoxy)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C46H32O6/c47-44(33-9-3-1-4-10-33)35-19-27-39(28-20-35)51-37-23-15-31(16-24-37)43(41-13-7-8-14-42(41)46(49)50)32-17-25-38(26-18-32)52-40-29-21-36(22-30-40)45(48)34-11-5-2-6-12-34/h1-30,43H,(H,49,50) |
InChI Key |
UJIIFTBFFGCKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)C7=CC=CC=C7C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)






![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)


![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)

silane](/img/structure/B12559580.png)
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
